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Compound of Interest

Compound Name: Fmoc-Lys(DEAC)-OH

Cat. No.: B3008574 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the

spatiotemporal control of bioactive peptide release using the photolabile protecting group

(PPG), (7-diethylaminocoumarin-4-yl)methyl (DEAC), incorporated via the amino acid building

block Fmoc-Lys(DEAC)-OH. The DEAC caging group offers the significant advantage of being

cleavable by visible light (around 450-490 nm), which is less phototoxic to biological systems

than the UV light required for many other PPGs. This technology enables precise "on-demand"

activation of peptides in cellular and in vivo models, opening new avenues for research in cell

signaling, drug delivery, and developmental biology.

Principle of DEAC-Mediated Photocaging
The core of this technique lies in masking the bioactivity of a peptide by modifying a critical

lysine residue with a DEAC caging group. The ε-amino group of the lysine side chain is

derivatized with the DEAC moiety. In this "caged" state, the peptide is biologically inert as the

modification prevents its native interaction with its target receptor or substrate. Upon irradiation

with visible light (typically blue light), the DEAC group undergoes a rapid, irreversible

photocleavage reaction. This cleavage removes the caging group, restoring the natural lysine

side chain and releasing the fully active peptide at a user-defined time and location.
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Caption: Mechanism of light-induced peptide activation.

Quantitative Data Summary
The efficiency of the uncaging process is critical for practical applications. The following tables

summarize typical quantitative parameters for DEAC-based photocaging systems.

Table 1: Photophysical and Photochemical Properties

Parameter Typical Value Conditions / Notes

Absorption Maximum (λmax) ~430 nm In aqueous buffer

Optimal Uncaging Wavelength 450 - 490 nm
Blue light LEDs or lasers are

effective

Quantum Yield of Cleavage

(Φu)
0.01 - 0.04

Varies with solvent and peptide

sequence

| Half-life of Uncaging (t1/2) | Seconds to minutes | Dependent on light intensity and power |

Table 2: Performance in Biological Systems
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Parameter Typical Value Conditions / Notes

Biological Activity Fold-

Increase
> 95% recovery

Comparison of uncaged
peptide vs. native peptide

Caged Compound Stability > 24 hours
In physiological buffer, in the

dark

| Cell Viability Post-Irradiation | > 90% | With optimized light dose (visible light) |

Experimental Protocols
Protocol 1: Synthesis of DEAC-Caged Peptide via SPPS

This protocol outlines the incorporation of Fmoc-Lys(DEAC)-OH into a peptide sequence using

standard automated solid-phase peptide synthesis (SPPS).

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

Swell the resin in dimethylformamide (DMF) for 30 minutes.

Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by

treating with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.

Amino Acid Coupling: In a separate vessel, pre-activate the standard Fmoc-protected amino

acid (3-5 eq.) using a coupling reagent like HBTU/HOBt (3-5 eq.) and a base like DIPEA (6-

10 eq.) in DMF for 5 minutes. Add the activated mixture to the resin and allow it to react for

1-2 hours.

Incorporation of Fmoc-Lys(DEAC)-OH: When the synthesis reaches the desired position for

the caged lysine, use Fmoc-Lys(DEAC)-OH as the amino acid in the coupling step (Step 3).

Due to potential steric hindrance, extend the coupling time to 4-6 hours or perform a double

coupling.

Repeat Cycles: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.

Final Deprotection & Cleavage: After the final amino acid is coupled, perform a final Fmoc

deprotection. Cleave the peptide from the resin and remove side-chain protecting groups
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using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Crucially, perform

this step in the dark or under red light to prevent premature uncaging.

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the DEAC-caged

peptide using reverse-phase HPLC (RP-HPLC). Confirm the mass and purity via LC-MS.

Protocol 2: Light-Triggered Release of Bioactive Peptide

This protocol describes the procedure for uncaging the peptide in a typical in-vitro experiment.

Sample Preparation: Dissolve the purified DEAC-caged peptide in a suitable aqueous buffer

(e.g., PBS or cell culture medium) to the desired final concentration. Handle the stock

solution and final sample in the dark or under low-intensity red light.

Experimental Setup: Place the sample in a suitable container (e.g., a quartz cuvette,

microplate, or petri dish).

Irradiation: Expose the sample to a visible light source. A filtered lamp, a high-power LED

(e.g., 470 nm), or a laser are suitable.

Wavelength: 450 - 490 nm.

Intensity & Duration: These must be optimized empirically. Start with a power density of 5-

20 mW/cm² for 1-10 minutes. The total light dose determines the uncaging efficiency.

Monitoring Uncaging (Optional): The progress of the photorelease can be monitored by

taking aliquots at different time points and analyzing them via RP-HPLC. The caged peptide

peak will decrease while the uncaged peptide peak increases.

Biological Assay: Immediately following irradiation, use the sample in the intended biological

assay to measure the effect of the released peptide. Include proper controls:

Negative Control 1: Caged peptide sample kept in the dark (no irradiation).

Negative Control 2: Buffer-only sample with irradiation.

Positive Control: A sample containing the equivalent concentration of the native, uncaged

peptide.
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Experimental Workflow Visualization
The entire process from synthesis to functional analysis can be visualized as a sequential

workflow.

Peptide Synthesis
(Incorporate Fmoc-Lys(DEAC)-OH)

Cleavage & HPLC Purification
(In Dark)

LC-MS Characterization
(Confirm Mass)

Prepare Sample with
Caged Peptide

Irradiation with Visible Light
(~470 nm)

Bioactive Peptide Released

Functional / Biological Assay

Click to download full resolution via product page

Caption: Workflow from peptide synthesis to bioassay.

Example Application: Light-Activated Nuclear
Import
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A peptide containing a Nuclear Localization Signal (NLS) can be caged with DEAC to control its

import into the cell nucleus. In the caged form, the NLS is inactive and the peptide remains in

the cytoplasm. Upon light activation, the uncaged NLS is recognized by the nuclear import

machinery (e.g., Importin-α/β), leading to translocation into the nucleus.
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Caption: Light-controlled nuclear import of a peptide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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